molecular formula C9H15NO3 B1314440 Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester CAS No. 90942-89-5

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Cat. No.: B1314440
CAS No.: 90942-89-5
M. Wt: 185.22 g/mol
InChI Key: DRENYNCPFOMTKK-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a hydroxyimino group. Its structure can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{NO}_3

This structure is significant as the stereochemistry and functional groups influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyimino group is known to participate in nucleophilic attacks, which can lead to enzyme inhibition or modulation of biochemical pathways.

Molecular Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity

Research has indicated several biological activities associated with cyclohexanecarboxylic acid derivatives:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, suggesting potential protective roles against oxidative stress.
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory cytokines.
  • Antimicrobial Effects : Studies have indicated that certain cyclohexanecarboxylic acids possess antimicrobial properties against various pathogens.

Case Studies

  • Study on Antioxidant Activity :
    A study evaluated the antioxidant properties of cyclohexanecarboxylic acid derivatives, including 4-(hydroxyimino)-ethyl ester. Results demonstrated significant radical scavenging activity compared to standard antioxidants .
  • Anti-inflammatory Research :
    In vitro studies showed that cyclohexanecarboxylic acid derivatives could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Testing :
    A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited notable antibacterial activity, suggesting their potential as therapeutic agents against infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant radical scavenging ability
Anti-inflammatoryReduced cytokine production in vitro
AntimicrobialEffective against various bacterial strains

Properties

IUPAC Name

ethyl 4-hydroxyiminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENYNCPFOMTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469105
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-89-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hydroxyamine hydrochloride (15.3 g) and sodium acetate (24.1 g) in water (58.8 mL) was added dropwise ethyl 4-oxocyclohexanecarboxylate (25.0 g) over 20 min. The reaction mixture was stirred at room temperature overnight, and extracted with tert-butyl methyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (27.2 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
solvent
Reaction Step One

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